5,5,5-Trifluoropentan-1-ol: A Technical Guide for Researchers and Drug Development Professionals
5,5,5-Trifluoropentan-1-ol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can profoundly influence the biological activity and pharmacokinetic profile of a compound.[1] Among the various fluorinated building blocks, 5,5,5-Trifluoropentan-1-ol stands out as a versatile synthon, offering a terminal trifluoromethyl group on a flexible five-carbon chain. This guide provides an in-depth technical overview of 5,5,5-Trifluoropentan-1-ol, covering its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in the field of drug development.
Core Molecular and Physicochemical Properties
5,5,5-Trifluoropentan-1-ol is a colorless liquid at room temperature, characterized by the presence of a highly stable trifluoromethyl group at the terminus of a pentanol backbone.[2] This structural feature significantly influences its physical and chemical properties compared to its non-fluorinated analog, 1-pentanol.
Key Identifiers and Properties
A summary of the key identifiers and physicochemical properties of 5,5,5-Trifluoropentan-1-ol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 142.12 g/mol | [3] |
| Molecular Formula | C₅H₉F₃O | [3] |
| CAS Number | 352-61-4 | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 147-148 °C | Oakwood Chemical |
| Density | 1.315 g/cm³ | Oakwood Chemical |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
| Calculated logP | ~1.5 (Predicted) | |
| pKa | ~16-18 (Predicted, similar to other primary alcohols) |
Note: Predicted values for logP and pKa are based on computational models and the properties of similar structures.
The Influence of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties in drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.
-
Increased Lipophilicity: The CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of Acidity/Basicity: The inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interaction with biological targets.[1]
Synthesis of 5,5,5-Trifluoropentan-1-ol
While several synthetic routes to fluorinated alcohols exist, a common and practical approach for the preparation of 5,5,5-Trifluoropentan-1-ol involves the reduction of a suitable carboxylic acid or ester precursor, such as 5,5,5-trifluoropentanoic acid or its ethyl ester.
Caption: Plausible synthetic routes to 5,5,5-Trifluoropentan-1-ol.
Protocol: Reduction of Ethyl 5,5,5-Trifluoropentanoate
This protocol describes a representative procedure for the synthesis of 5,5,5-Trifluoropentan-1-ol via the reduction of its corresponding ethyl ester.
Materials:
-
Ethyl 5,5,5-trifluoropentanoate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable co-reagent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Ester: The flask is cooled in an ice bath, and a solution of ethyl 5,5,5-trifluoropentanoate in anhydrous diethyl ether is added dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.
-
Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield pure 5,5,5-Trifluoropentan-1-ol.
Chemical Reactivity and Applications in Synthesis
The primary alcohol functionality of 5,5,5-Trifluoropentan-1-ol allows for a range of common chemical transformations, making it a valuable building block for introducing the 5,5,5-trifluoropentyl moiety into more complex molecules.
Caption: Key chemical transformations of 5,5,5-Trifluoropentan-1-ol.
Case Study: Esterification
Esterification is a fundamental reaction of alcohols. The following is a general protocol for the synthesis of an ester from 5,5,5-Trifluoropentan-1-ol.
Procedure: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, combine 5,5,5-Trifluoropentan-1-ol and a carboxylic acid (e.g., acetic acid) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or column chromatography.
Relevance in Drug Development
The incorporation of fluorinated alkyl chains is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. The 5,5,5-trifluoropentyl group, accessible from 5,5,5-Trifluoropentan-1-ol, can serve as a bioisostere for other alkyl groups, offering improved metabolic stability and lipophilicity.
Analytical Characterization
The purity and identity of 5,5,5-Trifluoropentan-1-ol are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of volatile compounds like 5,5,5-Trifluoropentan-1-ol. A typical GC method would involve a non-polar or medium-polarity column (e.g., DB-5ms) with a temperature gradient. The mass spectrum would show a molecular ion peak (or fragments corresponding to its loss) and a characteristic fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the different methylene groups and the hydroxyl proton. The signals for the protons closer to the trifluoromethyl group will be shifted downfield and may show coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet due to coupling with the adjacent methylene protons.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 5,5,5-Trifluoropentan-1-ol would be characterized by a broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
Safety and Handling
5,5,5-Trifluoropentan-1-ol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
5,5,5-Trifluoropentan-1-ol is a valuable fluorinated building block with significant potential in organic synthesis and drug discovery. Its unique combination of a terminal trifluoromethyl group and a reactive primary alcohol functionality allows for the strategic introduction of a metabolically stable and lipophilic moiety into a wide range of molecular scaffolds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.
References
-
Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
-
Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. Available at: [Link]
-
Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
The Synthesis and Versatility of 5-Bromopentan-1-ol: A Key Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate. Chemical Science. Available at: [Link]
-
13C NMR Spectroscopy. Georg Thieme Verlag. Available at: [Link]
-
19Flourine NMR. University of Ottawa. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
-
5,5,5-Trifluoro-1-pentene | C5H7F3 | CID 22988563. PubChem. Available at: [Link]
-
5.5: Chemical Shift. Chemistry LibreTexts. Available at: [Link]
-
19F NMR spectroscopy. YouTube. Available at: [Link]
-
13C NMR Spectroscopy. chemconnections.org. Available at: [Link]
-
Spin-spin splitting and coupling. University of Colorado Boulder. Available at: [Link]
-
A general enantioselective route to the chamigrene natural product family. California Institute of Technology. Available at: [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0169698). NP-MRD. Available at: [Link]
-
5,5,5-Trifluoropentan-1-ol. Oakwood Chemical. Available at: [Link]
